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Compound of Interest

Compound Name: BPN-15477

Cat. No.: B15561197 Get Quote

BPN-15477 is a splicing modulator compound that was identified to restore the correct splicing

of ELP1 exon 20.[1][2][3] The search results indicate that a machine learning approach,

specifically a deep learning model (Convolutional Neural Network - CNN), was used to identify

BPN-15477 responsive sequence signatures.[1][2] This model was then used to predict other

human disease genes with splicing mutations that could be targeted by BPN-15477.[1][2]

Here's a breakdown of the information found:

Identified Target Genes:

The primary target identified and experimentally validated is ELP1, specifically correcting the

splicing of exon 20, which is associated with Familial Dysautonomia.[2][4]

The machine learning model predicted 155 human disease genes harboring ClinVar mutations

that alter pre-mRNA splicing as potential targets for BPN-15477.[1][2][3]

From this list, the following genes were experimentally validated to have their splicing defects

corrected by BPN-15477:

CFTR (Cystic Fibrosis Transmembrane Conductance Regulator)[1][3]

LIPA (Lipase A, Lysosomal Acid)[1][3]

MLH1 (MutL Homolog 1)[1][3]
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MAPT (Microtubule Associated Protein Tau)[1][2][3]

Mechanism of Action:

BPN-15477 is a splicing modulator compound (SMC).[1][2] It is a kinetin-analog.[2] Its

mechanism of action is related to promoting the recognition of weakly defined exons by the

spliceosome.[2] The machine learning model found that exons whose inclusion is increased by

BPN-15477 tend to have weaker 5' splice sites.[2] This is consistent with the proposed

mechanism of recruiting U1 snRNP to the 5' splice site.[2]

Machine Learning Approach:

Model: A Convolutional Neural Network (CNN) was used.[2]

Training Data: Transcriptome sequencing (RNA-Seq) data from fibroblast cells treated with

BPN-15477 was used.[1][2][3] The model was trained on "exon triplets" (an exon and its

flanking introns) to identify sequence signatures responsive to the compound.[2][5]

Key Findings from the Model: The model identified sequence signatures, primarily around

the 5' splice site, that are determinants of BPN-15477 responsiveness.[2]

Experimental Validation:

Cell Lines: Human fibroblast cell lines carrying specific splicing mutations were used.[1] For

example, a cell line with a c.894G > A mutation in LIPA was obtained from the Coriell cell

repository.[1]

Methods:

RT-PCR: To evaluate exon inclusion.[2]

Western Blot: To analyze protein levels (e.g., LIPA and CFTR).[1]

Ussing Chamber Assay: To measure CFTR mediated chloride channel function.[1]

Minigene Splicing Assays: To confirm the correction of splicing defects.[2][4]

Signaling Pathways:
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The provided search results do not directly detail the specific signaling pathways that BPN-
15477 might interact with. The focus is on its direct effect as a splicing modulator. While the

general context of splicing is linked to various signaling pathways in cancer (like MAPK,

PI3K/AKT), the provided information on BPN-15477 does not make a direct connection to a

specific pathway being its primary mode of action.[6] The mechanism described is more direct:

it interacts with the splicing machinery to correct defects caused by mutations in the pre-mRNA

sequence.

In summary, a machine learning approach successfully identified the sequence-specific effects

of the splicing modulator BPN-15477. This allowed for the prediction and subsequent validation

of several new disease-relevant gene targets beyond its initial target, ELP1. This demonstrates

the potential of integrating machine learning with experimental biology for therapeutic

discovery.[2]## BPN-15477: A Machine Learning-Guided Approach to Targeting Splicing

Defects in Genetic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper details the identification of therapeutic targets for the novel splicing modulator

compound, BPN-15477, through a pioneering application of machine learning. BPN-15477 was

initially identified for its ability to restore the correct splicing of ELP1 exon 20, which is

associated with Familial Dysautonomia.[1][2][3] Subsequent research, powered by a deep

learning model, has expanded the potential therapeutic landscape of this compound to a host

of other genetic disorders caused by splicing defects.[1][2]

Executive Summary
BPN-15477 is a small molecule splicing modulator that has demonstrated efficacy in correcting

aberrant pre-mRNA splicing.[1][2] A convolutional neural network (CNN), trained on

transcriptome-wide data from BPN-15477-treated human fibroblasts, successfully identified a

sequence-specific signature that predicts responsiveness to the compound.[1][2] This model

predicted 155 disease-associated genes with ClinVar mutations as potential targets.[1][2][3]

Experimental validation has since confirmed the correction of splicing defects and restoration of

protein function for several of these predicted targets, including CFTR, LIPA, MLH1, and MAPT.

[1][3] This research showcases a powerful synergy between computational biology and

experimental validation in accelerating the discovery of targeted therapies for genetic diseases.
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Mechanism of Action: A Targeted Approach to
Splicing Correction
BPN-15477 is a kinetin analog that acts as a splicing modulator compound (SMC).[2] Its

primary mechanism involves enhancing the recognition of weakly defined exons by the

spliceosome, the cellular machinery responsible for intron removal from pre-mRNA.[2][7] The

machine learning model revealed that exons positively modulated by BPN-15477 frequently

possess weaker 5' splice sites.[2] This finding is consistent with a mechanism involving the

recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to the 5' splice site, a critical first

step in spliceosome assembly.[2]

Machine Learning-Powered Target Identification
The identification of novel gene targets for BPN-15477 was driven by a deep learning

approach.

Experimental Workflow and Data Generation
The workflow for identifying BPN-15477 responsive genes integrated cellular biology, next-

generation sequencing, and computational modeling.
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Figure 1: High-level workflow for machine learning-based target identification.
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The Convolutional Neural Network Model
A Convolutional Neural Network (CNN) was trained on RNA-Seq data from human fibroblasts

treated with BPN-15477.[1][2] The model analyzed "exon triplets," which consist of an exon

and its flanking intronic regions, to identify sequence features that determine responsiveness to

the compound.[2][5] The CNN learned to recognize specific sequence motifs, particularly

around the 5' splice site, that are characteristic of exons whose inclusion or exclusion is

modulated by BPN-15477.[2]

Identified and Validated Target Genes
The machine learning model predicted 155 human disease genes with known pathogenic

mutations in the ClinVar database as potential candidates for BPN-15477 therapy.[1][2][3] A

subset of these predictions has been experimentally validated.

Gene
Associated
Disease

Splicing Defect
Corrected

Protein Function
Restored

ELP1
Familial

Dysautonomia
Exon 20 Splicing Yes

CFTR Cystic Fibrosis Yes Yes

LIPA
Lysosomal Acid

Lipase Deficiency
Yes Yes

MLH1 Lynch Syndrome Yes Not explicitly stated

MAPT
Frontotemporal

Dementia
Yes Not explicitly stated

Table 1: Summary of experimentally validated gene targets for BPN-15477.

Experimental Protocols
The validation of predicted targets involved a series of rigorous experimental procedures.

Cell Culture and BPN-15477 Treatment
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Human fibroblast cell lines, including those derived from patients with specific splicing

mutations (e.g., LIPA c.894G>A from the Coriell Institute), were cultured under standard

conditions.[1] For treatment, cells were exposed to BPN-15477 at various concentrations to

determine dose-dependent effects on splicing.

RNA Analysis: RT-PCR and RNA-Seq
To assess changes in splicing, total RNA was extracted from treated and untreated cells.

RNA-Seq: Transcriptome-wide analysis of splicing was performed using high-throughput

sequencing to identify all exon inclusion and exclusion events affected by BPN-15477.[1][2]

RT-PCR: Reverse transcription polymerase chain reaction was used to validate the splicing

changes observed in the RNA-Seq data for specific target genes.[2]

Protein Analysis: Western Blotting
To confirm that the correction of splicing defects resulted in the production of functional protein,

western blot analysis was performed.[1] This technique was used to measure the levels of LIPA

and CFTR proteins in patient-derived cells following treatment with BPN-15477.[1]

Functional Assays
Ussing Chamber Assay: To assess the function of the CFTR protein, an Ussing chamber

assay was employed.[1] This method measures chloride ion transport across an epithelial

cell monolayer, providing a direct readout of CFTR channel activity.[1]

Minigene Splicing Assays: Minigene constructs containing the exon of interest and its

flanking intronic sequences were transfected into cells.[2][4] These assays allow for the

isolated study of splicing events for a specific gene and were used to confirm the splicing

correction of CFTR, LIPA, MLH1, and MAPT.

Signaling Pathways and Future Directions
The current body of research focuses on the direct interaction of BPN-15477 with the pre-

mRNA and the spliceosome. While aberrant splicing in diseases like cancer is often linked to

dysregulated signaling pathways such as MAPK and PI3K/AKT, the mechanism of BPN-15477
appears to be more direct, targeting the splicing machinery itself.[6]
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Figure 2: Proposed mechanism of BPN-15477 in correcting splicing defects.

The successful application of machine learning to identify novel targets for BPN-15477
represents a significant advancement in the field of precision medicine. Future research will

likely focus on:

Expanding the validation of the 155 predicted gene targets.

Investigating the potential for combination therapies.

Conducting preclinical and clinical studies to evaluate the safety and efficacy of BPN-15477
in patient populations.

This targeted, computation-driven approach holds immense promise for the development of

novel therapeutics for a wide range of currently intractable genetic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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